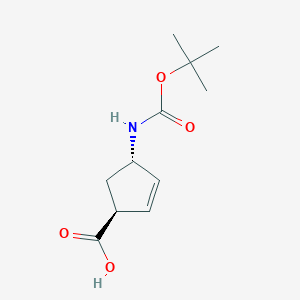
trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid
Descripción general
Descripción
The compound is a derivative of cyclohexane, which is a six-membered ring compound. It contains an amino group (-NH2) and a carboxylic acid group (-COOH), making it an amino acid. The “Boc” in the name suggests that it may be Boc-protected, where Boc stands for tert-butyloxycarbonyl, a protecting group used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions like amide bond formation, protection and deprotection of functional groups, and various forms of catalysis .Molecular Structure Analysis
The compound likely has a cyclohexane core, with the amino and carboxylic acid groups attached. The “trans” in the name suggests that these groups are on opposite sides of the cyclohexane ring .Chemical Reactions Analysis
The compound, being an amino acid, would likely participate in reactions typical of both amines and carboxylic acids. This includes reactions like amide bond formation or peptide bond formation, which are key reactions in the creation of proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors influencing these properties could include the size and shape of the molecule, the functional groups present, and the overall charge of the molecule .Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Isomers
Epoxy Amino Acids Production
This compound has been utilized in the synthesis of 4-hydroxyproline derivatives, where its Boc protection plays a crucial role in the smooth epoxidation process. This leads to the formation of compounds with five-membered rings crucial in biochemical processes (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Oligomer Synthesis
It has been used in the synthesis of oligomers like trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one, which are significant in studying the structure and function of peptides (Lucarini & Tomasini, 2001).
Analytical and Structural Studies
Chromatographic Separation
The compound has been a key subject in the development of high-performance liquid chromatographic methods for the separation of isomers of cyclopentene and cyclohexene amino acids, which is vital for analytical chemistry (Péter & Fülöp, 1995).
Molecular Conformation Studies
Research on the molecular conformations of similar cyclopentene and cyclohexene amino acids in aqueous solutions has provided valuable insights into their structural properties and potential biological functions (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).
Synthesis of Bioactive Compounds
Synthesis of GABA Analogs
Cyclopentene derivatives, similar to trans-(1S,4S)-4-Boc-amino-2-cyclopentene-1-carboxylic acid, have been synthesized and used in the study of GABA analogs, which are important in neuroscience and pharmacology (Allan & Fong, 1986).
Enantioselective Syntheses
The compound has been a focal point in the enantioselective synthesis of beta-amino acids, which are critical building blocks in the development of various bioactive molecules (André, Gras, Awada, Guillot, Robin, & Aitken, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research into this compound could be vast, given the importance of amino acids in biology and medicine. Potential areas of interest could include studying its role in biological systems, its potential use in the synthesis of new compounds, or its behavior under various conditions .
Propiedades
IUPAC Name |
(1S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUNTSATDZJBLP-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



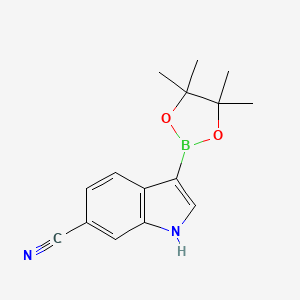
![8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098016.png)
![4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098022.png)
![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B3098027.png)
![methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B3098035.png)
![methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate](/img/structure/B3098044.png)
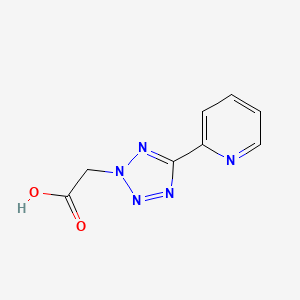
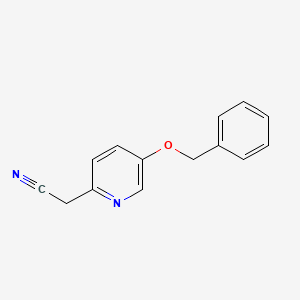
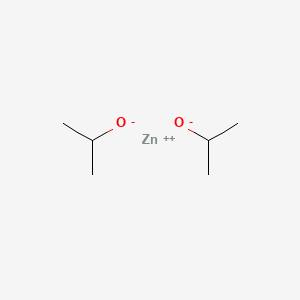
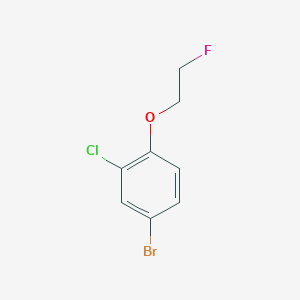
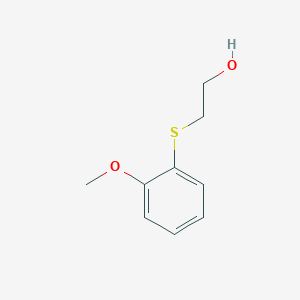
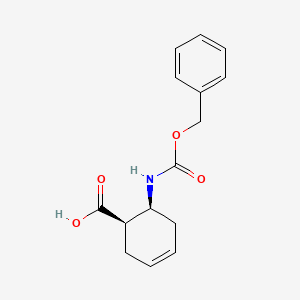

![N-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3098118.png)